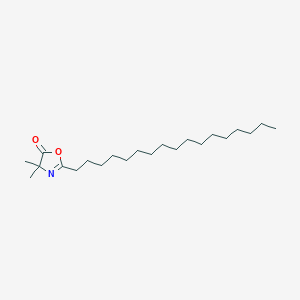
Siloxanes and Silicones, di-Me, hydroxy-terminated, reaction products with trimethoxy3-(oxiranylmeth
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Siloxanes and Silicones, di-Me, hydroxy-terminated, reaction products with trimethoxy3-(oxiranylmeth): is a specialized compound used in various industrial and scientific applications. This compound is part of the broader family of siloxanes and silicones, known for their unique properties such as flexibility, thermal stability, and resistance to chemicals and weathering. The specific reaction product with trimethoxy3-(oxiranylmeth) introduces additional functional groups that enhance its reactivity and utility in different applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Siloxanes and Silicones, di-Me, hydroxy-terminated, reaction products with trimethoxy3-(oxiranylmeth) typically involves the following steps:
Hydrolysis and Condensation: The initial step involves the hydrolysis of dimethylsiloxane with terminal hydroxyl groups. This is followed by a condensation reaction to form the siloxane backbone.
Functionalization: The hydroxy-terminated siloxane is then reacted with trimethoxy3-(oxiranylmeth) under controlled conditions. This reaction often requires a catalyst, such as a tin or platinum-based compound, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Ensuring the purity of dimethylsiloxane and trimethoxy3-(oxiranylmeth) is crucial.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize the efficiency of the hydrolysis, condensation, and functionalization reactions.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any unreacted materials or by-products.
化学反应分析
Types of Reactions
Siloxanes and Silicones, di-Me, hydroxy-terminated, reaction products with trimethoxy3-(oxiranylmeth) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Substitution: The epoxy group from trimethoxy3-(oxiranylmeth) can participate in nucleophilic substitution reactions, allowing for further functionalization.
Polymerization: The compound can undergo polymerization reactions to form cross-linked networks, which are useful in creating elastomers and resins.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Nucleophiles: Amines, alcohols, and thiols are typical nucleophiles for substitution reactions.
Catalysts: Tin or platinum-based catalysts are often employed to facilitate polymerization and other reactions.
Major Products
The major products formed from these reactions include:
Oxidized Siloxanes: With additional hydroxyl or carbonyl groups.
Substituted Siloxanes: With various organic groups attached to the siloxane backbone.
Cross-linked Polymers: Used in the production of silicone elastomers and resins.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing advanced materials. Its ability to undergo various chemical reactions makes it a versatile building block for creating functionalized siloxanes and silicones.
Biology
In biological research, siloxanes and silicones are used in the development of biocompatible materials. The hydroxy-terminated variant is particularly useful in creating hydrogels and other materials that can interact with biological systems.
Medicine
In medicine, this compound is used in the formulation of medical devices and implants. Its biocompatibility and stability make it ideal for long-term applications within the human body.
Industry
Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its unique properties, such as flexibility and resistance to environmental factors, make it suitable for a wide range of applications.
作用机制
The mechanism by which Siloxanes and Silicones, di-Me, hydroxy-terminated, reaction products with trimethoxy3-(oxiranylmeth) exert their effects involves several molecular targets and pathways:
Surface Interaction: The compound can form strong bonds with various substrates, enhancing adhesion and coating properties.
Cross-linking: The epoxy groups can react with other functional groups to form cross-linked networks, providing mechanical strength and stability.
Biocompatibility: The hydroxy-terminated siloxanes interact favorably with biological tissues, making them suitable for medical applications.
相似化合物的比较
Similar Compounds
Siloxanes and Silicones, di-Me, hydroxy-terminated: Lacks the additional functionalization provided by trimethoxy3-(oxiranylmeth).
Siloxanes and Silicones, di-Me, Me vinyl, hydroxy-terminated: Contains vinyl groups instead of epoxy groups, leading to different reactivity and applications.
Siloxanes and Silicones, di-Me, hydroxy-terminated, reaction products with Me hydrogen siloxanes: Another variant with different functional groups affecting its properties and uses.
Uniqueness
The unique aspect of Siloxanes and Silicones, di-Me, hydroxy-terminated, reaction products with trimethoxy3-(oxiranylmeth) lies in its epoxy functionality. This allows for a broader range of chemical reactions and applications, particularly in creating cross-linked polymers and functionalized materials.
This compound’s versatility and unique properties make it a valuable material in various scientific and industrial fields.
属性
CAS 编号 |
188958-73-8 |
|---|---|
分子式 |
C15H26N2O6 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-chloro-6-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B1171123.png)

![3-[4-[2-hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol;hydrochloride](/img/structure/B1171135.png)
